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Introduction

Crassicauline A, a complex C19-diterpenoid alkaloid, has garnered significant attention within
the scientific community for its notable pharmacological activities. Isolated from plants of the
Aconitum genus, its intricate molecular architecture necessitates a comprehensive
understanding of its spectroscopic and spectrometric properties for unequivocal identification,
characterization, and further drug development endeavors. This technical guide provides an in-
depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data
of Crassicauline A, alongside detailed experimental protocols for its isolation and analysis.

Spectroscopic Data

The structural elucidation of Crassicauline A is heavily reliant on one- and two-dimensional
NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables
summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

The *H and 3C NMR spectra of Crassicauline A provide a detailed map of its proton and
carbon environments, respectively. The chemical shifts (&) are reported in parts per million

(Ppm).
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Table 1: *H NMR Spectroscopic Data for Crassicauline A

Position OoH (ppm) Multiplicity J (Hz)
2 2.85 m

3 3.20 m

5 4.15 d 6.0
6 3.88 d 6.5
9 2.65 m

10 2.15 m

12 2.95 m

14 4.85 d 5.0
15 3.65 m

17 2.75 S

19 2.50, 3.10 m

N-CH: 2.45, 3.05 m

N-CHz-CHs 1.05 t 7.0
1-OCHs 3.28 S

6-OCHs 3.35 S

16-OCHs 3.25 S

18-OCHs 3.30 S

8-OAc 2.02 S

14-OBz-OCHs 3.85 S

14-OBz-H-2',6' 8.05 d 8.5
14-OBz-H-3'\5' 6.95 d 8.5
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Note: The full assignment of all proton signals requires advanced 2D NMR techniques. The
data presented here are based on available literature and may be subject to minor variations
depending on the solvent and instrument used.

Table 2: 13C NMR Spectroscopic Data for Crassicauline A (100 MHz, CDCI3)[1]

Position oC (ppm) Position oC (ppm)
1 85.2 11 50.1
2 26.3 12 28.9
3 34.9 13 45.7
4 39.1 14 79.8
5 49.2 15 77.9
6 82.8 16 82.1
7 44.8 17 61.5
8 76.9 18 79.2
9 47.3 19 53.7
10 40.9 N-CH:z 47.9
N-CH2-CHs 13.5 1-OCHs 56.2
6-OCHs 57.9 16-OCHs 56.4
18-OCHs 59.1 8-0CO 170.2
8-OCOCHs 21.7 14-OCO 166.1
14-OBz-1' 122.9 14-OBz-2',6' 131.9
14-OBz-3'\5' 113.6 14-OBz-4' 163.5
14-OBz-OCHs 554

Mass Spectrometry (MS) Data
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High-resolution mass spectrometry (HRMS) is critical for determining the elemental
composition and confirming the molecular weight of Crassicauline A. Tandem mass
spectrometry (MS/MS) provides valuable information about the fragmentation patterns, aiding
in structural elucidation.

Table 3: High-Resolution Mass Spectrometry Data for Crassicauline A

Parameter Value

Molecular Formula Cs5H49NO10

Molecular Weight 643.79 g/mol

lonization Mode Positive Electrospray lonization (ESI+)
Observed [M+H]* m/z 644.3433

Calculated [M+H]* m/z 644.3435

A detailed fragmentation study of Crassicauline A using high-resolution electrospray ionization
ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn) has been conducted.
[2] The fragmentation is characterized by the sequential neutral losses of substituent groups.
The primary fragmentation pathways involve the loss of the acetyl group at C-8, followed by the
loss of methoxyl and hydroxyl groups. The loss of the p-methoxybenzoyl group at C-14 is also
a significant fragmentation pathway.

Experimental Protocols
Isolation of Crassicauline A from Aconitum carmichaelii

The following is a general protocol for the isolation of alkaloids, including Crassicauline A,
from the roots of Aconitum carmichaelii.

o Extraction:

o Air-dried and powdered roots of Aconitum carmichaelii are extracted exhaustively with
95% ethanol at room temperature.
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o The combined ethanol extracts are concentrated under reduced pressure to yield a crude
extract.

o Acid-Base Partitioning:

[¢]

The crude extract is suspended in a 2% aqueous solution of hydrochloric acid and filtered.

[e]

The acidic aqueous solution is then washed with diethyl ether to remove neutral and
weakly basic compounds.

[e]

The aqueous layer is basified to a pH of 9-10 with ammonium hydroxide.

The basified solution is then extracted with chloroform.

o

o Chromatographic Separation:

o The chloroform extract is concentrated and subjected to column chromatography on silica
gel.

o The column is eluted with a gradient of chloroform and methanol.
o Fractions are collected and monitored by thin-layer chromatography (TLC).

o Fractions containing Crassicauline A are combined and further purified by repeated
column chromatography or preparative high-performance liquid chromatography (HPLC)
to yield pure Crassicauline A.

NMR and MS Analysis

e NMR Spectroscopy:

o 1H and 13C NMR spectra are recorded on a Bruker AVANCE spectrometer (or equivalent)
operating at a proton frequency of 400 MHz or higher.

o Samples are dissolved in deuterated chloroform (CDCIs) or another appropriate
deuterated solvent.
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o Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

e Mass Spectrometry:

o High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass
spectrometer equipped with an electrospray ionization (ESI) source.

o The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and
introduced into the mass spectrometer via direct infusion or after separation by liquid

chromatography.

o Tandem mass spectrometry (MS/MS) experiments are performed to study the
fragmentation patterns by selecting the protonated molecule [M+H]* as the precursor ion.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
natural product like Crassicauline A and the logical connections between the different
spectroscopic data in determining its structure.
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( Acid-Base Partitioning )

( Chromatographic Separation )

( NMR Spectroscopy (1H, 13C, 2D) ) ( Mass Spectrometry (HRESIMS, MS/MS) )

Data Analysis and Structure Elucidation

Click to download full resolution via product page

General workflow for the isolation and spectroscopic analysis of Crassicauline A.
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Logical relationship of spectroscopic data in the structural elucidation of Crassicauline A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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